Product packaging for 7-Fluoroisoquinoline-8-carboxylic acid(Cat. No.:CAS No. 1955557-25-1)

7-Fluoroisoquinoline-8-carboxylic acid

Cat. No.: B2594931
CAS No.: 1955557-25-1
M. Wt: 191.161
InChI Key: ONWAQCJVFPMDNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Fluoroisoquinoline-8-carboxylic acid is a fluorinated heterocyclic compound with the molecular formula C10H6FNO2 and a molecular weight of 191.16 g/mol . It serves as a versatile and valuable building block in medicinal chemistry and drug discovery research. The compound's structure, featuring an isoquinoline core functionalized with a carboxylic acid at the 8-position and a fluorine atom at the 7-position, makes it a critical intermediate for the synthesis of more complex molecules . The presence of the fluorine atom is a key structural feature, as it is known to enhance the metabolic stability, lipophilicity, and bioavailability of lead compounds . The carboxylic acid group provides a reactive handle for further derivatization, allowing researchers to create a diverse array of amides, esters, and other conjugates for structure-activity relationship (SAR) studies . This compound is particularly useful in the development of bioactive molecules targeting neurological and inflammatory pathways . Researchers utilize this fluorinated isoquinoline to modulate electronic properties and steric interactions, thereby optimizing binding affinity to therapeutic targets. This product is supplied for laboratory research purposes. For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use . Please handle with appropriate care. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information. The compound has been associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6FNO2 B2594931 7-Fluoroisoquinoline-8-carboxylic acid CAS No. 1955557-25-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoroisoquinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-8-2-1-6-3-4-12-5-7(6)9(8)10(13)14/h1-5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWAQCJVFPMDNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=CN=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955557-25-1
Record name 7-fluoroisoquinoline-8-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Strategic Route Development for 7 Fluoroisoquinoline 8 Carboxylic Acid

Retrosynthetic Analysis of the 7-Fluoroisoquinoline-8-carboxylic acid Scaffold

A primary disconnection across the C4-C4a and N-C1 bonds suggests a construction based on classical cyclization reactions like the Pomeranz-Fritsch or Bischler-Napieralski reactions. This leads to precursors such as a substituted benzaldehyde (B42025) and an amine-containing fragment or a β-arylethylamide. Alternatively, disconnections guided by modern transition metal-catalyzed methods might involve breaking the C8a-C1 and N-C8a bonds, pointing towards an annulation strategy using ortho-functionalized aromatic precursors.

Retrosynthetic ApproachKey Disconnection BondsPrimary Precursors
Pomeranz-Fritsch TypeC4-C4a, N-C1Fluorinated benzaldehyde derivative and an aminoacetaldehyde acetal.
Bischler-Napieralski TypeC4a-C5, N-C1β-(Fluorinated-carboxyphenyl)ethylamide.
Transition Metal-Catalyzed AnnulationVaries (e.g., C-H activation/coupling)Ortho-halo or ortho-activated fluorinated benzoic acid derivative and a suitable alkyne or other coupling partner.

Precursor Synthesis and Functionalization Strategies

The successful synthesis of the target molecule is critically dependent on the efficient preparation of key intermediates. The presence of both fluorine and carboxylic acid substituents requires robust functionalization strategies.

Fluorinated aromatic compounds are crucial building blocks in medicinal chemistry due to the unique properties conferred by the fluorine atom. researchgate.net For a Pomeranz-Fritsch type synthesis, a precursor such as 2-fluoro-3-formylbenzoic acid or a protected derivative is required. The synthesis of such molecules can be challenging. One potential route involves the ortho-formylation of a fluorinated benzoic acid. Alternatively, directed ortho-metalation of a protected 2-fluorobenzaldehyde (B47322) followed by carboxylation could be employed. Recent advancements in chemistry have described methods for directly converting carbon-hydrogen bonds in carboxylic acids into carbon-fluorine bonds, although applying this to such a specific substrate would require dedicated research. innovations-report.com

For strategies like the Bischler-Napieralski reaction, a β-arylethylamine precursor derived from an ortho-substituted aromatic carboxylic acid is necessary. The synthesis of fluorinated aromatic carboxylic acids can be achieved through various methods, including the carboxylation of organometallic reagents or the oxidation of corresponding methyl or hydroxymethyl groups. hokudai.ac.jpgoogle.com For example, starting from a suitably substituted 2-fluoro-3-methylbenzoic acid, the methyl group could be functionalized to build the ethylamine (B1201723) side chain required for cyclization.

Direct and Convergent Approaches to Isoquinoline (B145761) Ring Formation

The construction of the isoquinoline nucleus is the central step in the synthesis of this compound. Both classical and modern methods offer potential pathways.

Classical name reactions remain powerful tools for isoquinoline synthesis. quimicaorganica.org

Pomeranz-Fritsch Reaction : This acid-catalyzed reaction involves the cyclization of a benzalaminoacetal. thermofisher.comwikipedia.org In this context, a fluorinated benzaldehyde precursor would be condensed with 2,2-diethoxyethylamine (B48651) to form a Schiff base, which is then cyclized in the presence of a strong acid like sulfuric acid. organicreactions.orgquimicaorganica.org The harsh acidic conditions, however, can sometimes lead to low yields, and the substituents on the aromatic ring significantly influence the reaction's success. researchgate.net

Bischler-Napieralski Reaction : This method constructs a 3,4-dihydroisoquinoline (B110456) via the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgnrochemistry.comorganic-chemistry.org The resulting dihydroisoquinoline would then be oxidized to the aromatic isoquinoline. The reaction is most effective when the aromatic ring is activated by electron-donating groups, which is a consideration for the fluorinated substrate. nrochemistry.com The mechanism is believed to proceed through a nitrilium ion intermediate. wikipedia.orgslideshare.net

Pictet-Spengler Reaction : This reaction condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline, which would require a subsequent oxidation step to yield the desired aromatic isoquinoline. wikipedia.orgaalto.fi The reaction is typically catalyzed by acid and is widely used in the synthesis of alkaloids. nih.gov While versatile, the need for a two-step process (cyclization followed by aromatization) might make it less direct than other methods for this specific target. mdpi.com

Modern synthetic organic chemistry has seen a surge in the use of transition-metal catalysis for the construction of heterocyclic rings. mdpi.com These methods often offer milder reaction conditions and greater functional group tolerance compared to classical approaches.

Palladium-, rhodium-, or copper-catalyzed reactions can be employed to construct the isoquinoline scaffold. nih.govorganic-chemistry.org For instance, a palladium-catalyzed coupling of an ortho-iodobenzaldehyde derivative with a terminal alkyne, followed by a cyclization with an ammonia (B1221849) source, could provide a convergent route to the isoquinoline core. organic-chemistry.org Another strategy involves the rhodium(III)-catalyzed C-H activation and annulation of a benzoyl derivative (like an oxime or imine) with an alkyne. The directing group, often the nitrogen-containing function, facilitates the regioselective formation of the isoquinoline ring. nih.gov These methods provide powerful alternatives for assembling densely substituted isoquinolines. harvard.edu

Catalyst SystemGeneral ApproachPotential Precursors for Target Molecule
Palladium(II) / Copper(I)Sequential coupling and cyclizationortho-halobenzaldehyde derivative, terminal alkyne, ammonia source
Rhodium(III)C-H activation/annulation of benzoyl derivativesFluorinated benzoxime and an internal alkyne
Copper(I)Tandem reaction of 2-bromoaryl ketones2-bromo-6-fluorobenzoyl derivative, terminal alkyne, nitrogen source

Intramolecular Cyclocondensation Pathways

The formation of the isoquinoline ring system is a pivotal step in the synthesis of this compound. Intramolecular cyclocondensation reactions are among the most effective methods for constructing this bicyclic core. These reactions typically involve the cyclization of a suitably substituted β-phenylethylamine derivative.

Classic methods such as the Bischler-Napieralski and Pictet-Spengler reactions are foundational strategies for isoquinoline synthesis. pharmaguideline.com

Bischler-Napieralski Reaction: This approach involves the cyclization of a β-phenylethylamide using a dehydrating agent, such as phosphorus pentoxide or phosphoryl chloride, to yield a 3,4-dihydroisoquinoline. pharmaguideline.com Subsequent dehydrogenation provides the aromatic isoquinoline ring. For the target molecule, this would necessitate a starting material like N-[2-(3-fluoro-2-formylphenyl)ethyl]acetamide, where the formyl group is a precursor to the C8-carboxylic acid.

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. pharmaguideline.com Similar to the Bischler-Napieralski reaction, subsequent oxidation would be required to achieve the desired aromatic isoquinoline core.

More contemporary methods often employ transition-metal catalysis to achieve the cyclization under milder conditions with greater functional group tolerance. Rhodium(III)-catalyzed C-H activation and annulation of benzamides with alkynes, for instance, represents a powerful method for assembling highly substituted isoquinolone derivatives, which can then be converted to isoquinolines. nih.gov

Introduction of Fluorine and Carboxylic Acid Functionalities

The placement of the fluorine atom at the C7 position and the carboxylic acid at the C8 position presents a significant regiochemical challenge. The synthetic strategy can either introduce these groups onto a pre-formed isoquinoline ring (late-stage functionalization) or carry them through the synthesis from appropriately substituted starting materials.

Late-stage fluorination is a powerful strategy in medicinal chemistry for modifying lead compounds to improve their pharmacological properties, such as metabolic stability and bioavailability. nih.govrsc.org Incorporating fluorine into a complex molecule like an isoquinoline requires highly selective methods.

Electrophilic Fluorination: This method utilizes reagents with an electrophilic fluorine source, such as F-TEDA-BF4 (Selectfluor®), to introduce fluorine onto an electron-rich aromatic ring. The success of this strategy for 7-fluorination would depend on the electronic properties of the isoquinoline precursor. An activating group on the benzene (B151609) ring portion of the molecule would be necessary to direct the electrophilic attack to the desired position, which can be challenging to control.

Nucleophilic Fluorination: Nucleophilic aromatic substitution (SNA) is generally difficult on electron-rich aromatic rings unless an activating group (e.g., a nitro group) is present or a transition metal catalyst is used. A more common nucleophilic approach is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt derived from a corresponding amine (e.g., 7-aminoisoquinoline-8-carboxylic acid).

Transition Metal-Catalyzed Fluorination: Modern methods involving palladium or silver catalysis have been developed for the fluorination of arylboronic acids, aryl stannanes, or aryl halides. nih.gov For instance, a precursor such as 7-bromo-isoquinoline-8-carboxylic ester could potentially be subjected to a palladium-catalyzed fluorination reaction.

The development of novel fluorinating reagents and catalytic systems continues to expand the toolkit for late-stage functionalization. rsc.org

The introduction of a carboxylic acid group at the C8 position, adjacent to the ring fusion, often requires methods that can overcome steric hindrance and achieve high regioselectivity.

Directed ortho-Metalation (DoM): This is a powerful strategy for the functionalization of aromatic rings bearing a directing metalating group (DMG). In the context of a 7-fluoroisoquinoline (B94710) precursor, the fluorine atom itself can act as a weak directing group. More effectively, a directing group temporarily installed at the C1 position could potentially direct lithiation or magnesiation to the C8 position. The resulting organometallic intermediate can then be quenched with carbon dioxide (CO2) to install the carboxylic acid group.

Palladium-Catalyzed Carbonylation: If a synthetic route provides an 8-halo-7-fluoroisoquinoline (e.g., 8-bromo- or 8-iodo-7-fluoroisoquinoline), this intermediate can be subjected to a palladium-catalyzed carbonylation reaction. This process typically involves reacting the halide with carbon monoxide (CO) in the presence of a palladium catalyst and a nucleophile (like water or an alcohol) to yield the carboxylic acid or its corresponding ester.

Decarboxylation of isoquinoline-1-carboxylic acids or isoquinoline-3-carboxylic acids is a known process, suggesting that the C8-carboxyl group, once formed, should be stable under many reaction conditions. thieme-connect.de

Optimization of Synthetic Pathways and Reaction Conditions

To develop a viable and scalable synthesis, each step of the reaction sequence must be optimized. This involves a systematic investigation of catalysts, ligands, solvents, and temperature to maximize yield and minimize side products.

For the transition metal-catalyzed steps, such as isoquinoline ring formation or functional group introduction, the choice of catalyst and ligand is paramount. Different metal centers (e.g., Pd, Rh, Cu, Au) and ligand scaffolds can dramatically influence the reaction's outcome. researchgate.netresearchgate.net

For a hypothetical palladium-catalyzed carbonylation of an 8-bromo-7-fluoroisoquinoline (B2513233) intermediate, a screening process might evaluate various combinations of palladium precursors and phosphine (B1218219) ligands.

Table 1: Catalyst and Ligand Screening for a Hypothetical Carbonylation Reaction
EntryPalladium SourceLigandYield (%)
1Pd(OAc)2PPh345
2Pd2(dba)3PPh352
3Pd(OAc)2XPhos78
4Pd2(dba)3dppf65
5Pd(OAc)2SPhos 85

Data are hypothetical and for illustrative purposes.

This screening would identify the optimal catalytic system, such as the combination of Pd(OAc)2 and a bulky, electron-rich Buchwald-type ligand like SPhos, for achieving the highest yield.

The reaction medium and temperature are critical parameters that can control reaction rates, selectivity, and even the reaction pathway itself. Protic solvents, for example, have been shown to mediate the cycloisomerization of isoquinoline precursors, while aprotic solvents might be required for organometallic reactions. nih.gov

In some syntheses of isoquinolinone derivatives, the choice of solvent can lead to different products. For example, reactions mediated by hypervalent iodine reagents have shown solvent-dependent chemoselectivity, yielding different isomers in acetonitrile (B52724) (MeCN) versus hexafluoro-2-isopropanol (HFIP). researchgate.net

Table 2: Influence of Solvent and Temperature on a Hypothetical Cyclocondensation Step
EntrySolventTemperature (°C)Yield (%)
1Toluene8055
2Toluene11070
3DMF11062
4Dioxane10075
5n-PrOH 120 88

Data are hypothetical and for illustrative purposes.

As illustrated in the hypothetical data, a higher boiling, protic solvent like n-propanol at an elevated temperature could significantly improve the yield of the desired cyclized product compared to other common organic solvents. nih.gov Careful control over these conditions is essential for the successful synthesis of a complex target like this compound.

Development of Sustainable Synthetic Protocols for this compound

The development of sustainable synthetic protocols for specialty chemicals is a cornerstone of modern green chemistry. For a molecule such as this compound, this involves a critical evaluation of existing and potential synthetic routes to minimize environmental impact, reduce waste, and enhance efficiency. While specific green synthetic routes for this exact molecule are not extensively documented, principles of sustainable chemistry can be applied to its plausible synthetic pathways. This section explores potential strategies for developing more environmentally benign methodologies.

A key aspect of sustainable synthesis is the selection of starting materials and reagents that are less hazardous and derived from renewable resources where possible. Traditional multi-step syntheses of complex heterocyclic compounds often involve the use of toxic reagents and harsh reaction conditions. The goal of a sustainable protocol is to replace these with safer alternatives.

One promising approach is the utilization of catalytic methods, which can significantly reduce waste by enabling reactions with high atom economy. For instance, the development of recyclable catalysts for key bond-forming reactions in the synthesis of the isoquinoline core would be highly beneficial. Research into the green synthesis of related quinoline (B57606) and quinolone carboxylic acid derivatives has demonstrated the effectiveness of using recoverable and reusable catalysts, such as nanoporous isopolyoxomolybdates in aqueous media. While not directly applied to isoquinolines, this principle of employing heterogeneous, recyclable catalysts could be adapted.

Another avenue for developing sustainable protocols is the use of alternative energy sources to drive reactions. Microwave-assisted organic synthesis, for example, has been shown to accelerate reaction times, improve yields, and often allows for the use of less hazardous solvents or even solvent-free conditions. The application of microwave irradiation to key cyclization or functionalization steps in the synthesis of this compound could lead to a more energy-efficient and faster process.

The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Many traditional organic solvents are volatile, flammable, and toxic. A central goal of green chemistry is to replace these with safer and more environmentally friendly alternatives. Water is the most desirable green solvent, and developing synthetic steps that can be performed in aqueous media would be a significant advancement. Additionally, deep eutectic solvents (DESs) have emerged as a class of green solvents with tunable properties, low volatility, and often biodegradability. Exploring the use of DESs for the synthesis of isoquinoline derivatives could offer a more sustainable alternative to conventional organic solvents.

Furthermore, process intensification through one-pot or tandem reactions can contribute to a more sustainable synthesis. By combining multiple synthetic steps into a single operation, it is possible to reduce the number of work-up and purification stages, thereby minimizing solvent consumption and waste generation. Designing a convergent synthetic strategy for this compound that incorporates one-pot procedures for key transformations would align with the principles of green chemistry.

While a specific, validated sustainable protocol for this compound is yet to be established in the literature, the principles outlined above provide a clear roadmap for future research and development. By focusing on catalytic methods, alternative energy sources, green solvents, and process intensification, it is possible to devise synthetic routes that are not only efficient but also environmentally responsible.

Chemical Reactivity and Transformation Mechanisms of 7 Fluoroisoquinoline 8 Carboxylic Acid

Electrophilic Aromatic Substitution Reactions on the Isoquinoline (B145761) Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic systems. In the case of isoquinoline, the benzene (B151609) ring is more electron-rich than the pyridine (B92270) ring and is therefore the preferred site for electrophilic attack. The substitution typically occurs at positions 5 and 8, as this allows for the formation of a resonance-stabilized cationic intermediate (a Wheland intermediate) where the aromaticity of the pyridine ring is preserved.

The regiochemical outcome of electrophilic aromatic substitution on 7-Fluoroisoquinoline-8-carboxylic acid is governed by the combined directing effects of the fluorine and carboxylic acid substituents.

Fluorine (at C-7): Fluorine is an ortho-, para-directing deactivator. researchgate.net It is highly electronegative, withdrawing electron density from the aromatic ring through the sigma bond (inductive effect), which deactivates the ring towards electrophilic attack. However, it can donate a lone pair of electrons through resonance (mesomeric effect), which directs incoming electrophiles to the ortho and para positions. In this specific molecule, the positions ortho to the fluorine are C-6 and C-8. The para position is C-4.

Carboxylic Acid (at C-8): The carboxylic acid group is a meta-directing deactivator. organicchemistrytutor.com It is a strong electron-withdrawing group, both through inductive and resonance effects, making the aromatic ring less nucleophilic. This deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position. The positions meta to the carboxylic acid at C-8 are C-5 and C-7.

The regioselectivity of electrophilic aromatic substitution on this compound is anticipated to favor substitution at the C-5 position. This is because C-5 is one of the inherently more reactive positions in the isoquinoline nucleus and it is meta to the strongly deactivating carboxylic acid group, thus being less deactivated than the positions ortho and para to it.

The kinetics of these reactions are expected to be slow due to the presence of two deactivating groups on the benzene ring portion of the isoquinoline core. libretexts.org Harsh reaction conditions, such as the use of strong acids and elevated temperatures, would likely be necessary to achieve substitution. The rate of reaction will be significantly lower than that of benzene or even unsubstituted isoquinoline.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

PositionInfluence of 7-Fluoro GroupInfluence of 8-Carboxylic Acid GroupPredicted Reactivity
C-4 Para (activating)Ortho (strongly deactivating)Low
C-5 Meta (deactivating)Meta (least deactivating)Most Probable
C-6 Ortho (activating)Ortho (strongly deactivating)Low

Nucleophilic Substitution Reactions on the Fluorinated Position

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is substituted with electron-withdrawing groups. libretexts.org The fluorine atom at C-7 of this compound is positioned on an electron-deficient heterocyclic system, which is further activated by the adjacent electron-withdrawing carboxylic acid group, making it susceptible to displacement by nucleophiles.

The fluorine atom can be displaced by a variety of strong nucleophiles, such as alkoxides, thiolates, and amines. youtube.com The reaction is facilitated by the ability of the isoquinoline ring and the carboxylic acid group to stabilize the negative charge in the intermediate Meisenheimer complex. libretexts.org

For example, reaction with sodium methoxide (B1231860) in methanol (B129727) would be expected to yield 7-methoxyisoquinoline-8-carboxylic acid. Similarly, reaction with a primary or secondary amine in a suitable solvent would lead to the corresponding 7-aminoisoquinoline-8-carboxylic acid derivative.

The SNAr reaction of this compound is proposed to proceed via a two-step addition-elimination mechanism. libretexts.org

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the fluorine atom (C-7), leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the isoquinoline ring system and is particularly stabilized by the adjacent carboxylic acid group.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride (B91410) ion, which is a good leaving group in SNAr reactions. youtube.com

The rate-determining step is typically the formation of the Meisenheimer complex. springernature.com The presence of the electron-withdrawing carboxylic acid group at the adjacent position (C-8) is crucial for activating the C-7 position towards nucleophilic attack and stabilizing the intermediate, thereby facilitating the reaction. libretexts.org

Table 2: Plausible Nucleophilic Aromatic Substitution Reactions of this compound

NucleophileReagents and ConditionsExpected Product
MethoxideNaOCH₃, CH₃OH, heat7-Methoxyisoquinoline-8-carboxylic acid
AmineR₂NH, solvent, heat7-(Dialkylamino)isoquinoline-8-carboxylic acid
ThiolateNaSR, solvent, heat7-(Alkylthio)isoquinoline-8-carboxylic acid

Chemical Modifications of the Carboxylic Acid Moiety

The carboxylic acid group at the C-8 position is a versatile functional handle that allows for a range of chemical transformations, primarily through nucleophilic acyl substitution. organic-chemistry.org

Common modifications include conversion to esters, amides, and acid chlorides. These reactions typically proceed by activation of the carboxylic acid.

Esterification: The carboxylic acid can be converted to its corresponding ester by reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents. organic-chemistry.org The reaction with an alcohol like methanol under acidic conditions would yield methyl 7-fluoroisoquinoline-8-carboxylate. The steric hindrance from the peri-position of the isoquinoline nitrogen might influence the reaction rate, potentially requiring more forcing conditions or specific coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine). organic-chemistry.orgacs.org

Amide Formation: Amides can be synthesized by reacting the carboxylic acid with an amine. This transformation usually requires the use of a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), to activate the carboxylic acid. nih.govgrowingscience.com For instance, reaction with a primary amine in the presence of a suitable coupling agent and a non-nucleophilic base would afford the corresponding N-substituted 7-fluoroisoquinoline-8-carboxamide.

Acid Chloride Formation: The carboxylic acid can be converted to the more reactive acid chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 7-fluoroisoquinoline-8-carbonyl chloride would be a versatile intermediate for the synthesis of esters and amides under milder conditions.

Table 3: Potential Chemical Modifications of the Carboxylic Acid Moiety

ReactionReagentsProduct Functional Group
EsterificationROH, H⁺ or DCC/DMAPEster (-COOR)
Amide FormationR₂NH, Coupling Agent (e.g., HATU, EDC)Amide (-CONR₂)
Acid Chloride FormationSOCl₂ or (COCl)₂Acid Chloride (-COCl)

Derivatization to Esters, Amides, and Acyl Halides

The carboxyl group of this compound is readily converted into a variety of derivatives, such as esters, amides, and acyl halides. These transformations are fundamental in organic synthesis, often serving to modify the compound's properties or to activate the carboxyl group for further reactions.

Esters: Esterification can be achieved through several standard methods. The Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a common approach. wikipedia.org Alternatively, esters can be formed by reacting the carboxylate salt with an alkyl halide. More sophisticated methods utilize coupling reagents to facilitate the reaction between the carboxylic acid and an alcohol under mild conditions.

Amides: Amide formation typically proceeds via activation of the carboxylic acid. libretexts.org One common strategy is the conversion of the carboxylic acid to a more reactive acyl halide, which then readily reacts with a primary or secondary amine. youtube.com Direct condensation with an amine is also possible using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or by using reagents such as titanium(IV) chloride (TiCl₄) which can mediate the direct condensation of carboxylic acids and amines. youtube.com

Acyl Halides: Acyl halides, particularly acyl chlorides, are highly reactive intermediates synthesized directly from the carboxylic acid. sigmaaldrich.com Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are effective for this transformation, converting the hydroxyl group of the carboxylic acid into a good leaving group, which is then displaced by a chloride ion. libretexts.orgorganic-chemistry.org These acyl halides are generally not isolated but are used in situ for the synthesis of esters and amides. youtube.com

Table 1: Common Derivatization Reactions of Carboxylic Acids
DerivativeReaction TypeTypical ReagentsProduct Functional Group
EsterFischer EsterificationAlcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄)-COOR'
AmideAmidation via Acyl Chloride1. SOCl₂ or (COCl)₂ 2. Amine (R'R''NH)-CONR'R''
Acyl HalideHalogenationSOCl₂, PCl₅, or (COCl)₂-COCl

Reductive and Oxidative Transformations of the Carboxyl Group

The carboxyl group of this compound can undergo both reduction and oxidation, leading to different functional groups.

Reductive Transformations: The carboxylic acid can be reduced to a primary alcohol. This transformation requires strong reducing agents due to the low electrophilicity of the carboxyl carbon. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this purpose, rapidly reducing carboxylic acids to the corresponding alcohols. libretexts.org Diborane (B₂H₆) is another reagent capable of this reduction. libretexts.org It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. libretexts.org

Oxidative Transformations: Carboxylic acids are in a high oxidation state, and further oxidation typically results in the loss of the carboxyl group as carbon dioxide, a process known as oxidative decarboxylation. libretexts.org For instance, enzymatic oxidation of phenolic tetrahydroisoquinoline-1-carboxylic acids with horseradish peroxidase leads to oxidative decarboxylation to yield 3,4-dihydroisoquinolines. rsc.org Another example is the Hunsdiecker reaction, where a silver salt of the carboxylic acid reacts with bromine to form an organobromide, with the loss of CO₂. libretexts.org

Metal-Catalyzed Coupling Reactions for Advanced Functionalization

Metal-catalyzed cross-coupling reactions provide powerful tools for the advanced functionalization of the this compound scaffold. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of complex derivatives. The carboxylic acid group can either be retained, converted to another functional group (like a halide) to participate in the coupling, or it can be the leaving group itself in decarbonylative or decarboxylative coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig)

Palladium catalysts are exceptionally versatile for a range of cross-coupling reactions. wikipedia.org

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond between an organoboron compound and an organohalide. libretexts.orgwikipedia.org While the carboxylic acid itself doesn't directly participate, a halogenated precursor to this compound, such as an 8-bromo or 8-iodo derivative, would be an excellent substrate for Suzuki coupling with various boronic acids to introduce new aryl or alkyl groups at the 8-position. researchgate.netnih.gov The reaction is typically catalyzed by a palladium complex with a phosphine (B1218219) ligand in the presence of a base. mdpi.com

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.org Similar to the Suzuki reaction, an 8-halo-7-fluoroisoquinoline would be a suitable substrate. organic-chemistry.org A particularly relevant variant is the decarbonylative Sonogashira coupling, where the carboxylic acid itself acts as the coupling partner, eliminating carbon monoxide in the process to form a C(sp²)–C(sp) bond. nih.govresearchgate.netrsc.org This allows for the direct conversion of the carboxylic acid to an alkyne derivative.

Heck Reaction: The Heck reaction couples an alkene with an aryl or vinyl halide. wikipedia.orgpearson.com An 8-halo-7-fluoroisoquinoline could be coupled with various alkenes to introduce vinyl groups. organic-chemistry.org The synthesis of 1-alkoxyisoquinoline-3-carboxylic acid esters has been reported using a Heck-type arylation, demonstrating the compatibility of the isoquinoline core with this reaction. researchgate.netosi.lv

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orgacsgcipr.org An 8-halo-7-fluoroisoquinoline could be reacted with a wide range of primary or secondary amines to synthesize 8-amino-7-fluoroisoquinoline derivatives. organic-chemistry.org This reaction typically uses a palladium catalyst with specialized bulky, electron-rich phosphine ligands. youtube.com

Table 2: Palladium-Catalyzed Cross-Coupling Reactions Relevant to the Isoquinoline Core
ReactionCoupling PartnersBond FormedCatalyst/Reagents
Suzuki-MiyauraAr-X + R-B(OH)₂Ar-RPd catalyst, Base
SonogashiraAr-X + R-C≡CHAr-C≡C-RPd catalyst, Cu(I) cocatalyst, Base
HeckAr-X + AlkeneAr-AlkenePd catalyst, Base
Buchwald-HartwigAr-X + R₂NHAr-NR₂Pd catalyst, Bulky Ligand, Base

*Ar-X represents an aryl halide, such as an 8-halo-7-fluoroisoquinoline.

C-H Activation and Functionalization Strategies on the Isoquinoline Ring

Direct C-H activation is an increasingly important strategy for functionalizing heterocyclic rings without the need for pre-installed functional groups like halides. researchgate.net Various transition metals, including rhodium, ruthenium, and palladium, can catalyze the direct arylation, alkylation, or amination of C-H bonds. nih.govresearchgate.net For the this compound skeleton, C-H activation could potentially occur at several positions. The nitrogen atom and the carboxylic acid group can act as directing groups, guiding the metal catalyst to specific C-H bonds. For isoquinoline itself, electrophilic substitution occurs preferentially at the 5- and 8-positions. shahucollegelatur.org.in In the context of C-H activation, reactions are often directed to the positions ortho to a coordinating group. Therefore, the carboxylic acid at C-8 could direct functionalization to the C-7 position (already occupied by fluorine) or potentially to the C-1 position of the pyridine ring. The nitrogen atom can also direct functionalization to the C-1 position. The electronic effects of the fluorine atom would also influence the regioselectivity of such transformations.

Rearrangement Reactions and Ring-Opening/Closing Processes

The isoquinoline core can participate in various rearrangement and ring transformation reactions, although these are less common than functional group interconversions.

Rearrangement Reactions: Certain substituted isoquinolines can undergo rearrangement. For example, some 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives have been shown to undergo autooxidation and subsequent α-ketol type rearrangement in solution. semanticscholar.org While the starting material is an isoquinolinone and differs from this compound, this demonstrates that rearrangements are possible within this heterocyclic system, particularly when specific functional groups are present that can facilitate such processes. semanticscholar.org

Ring-Opening/Closing Processes: A notable example in isoquinoline chemistry is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. iust.ac.ir This has been observed in the reaction of 3-bromoisoquinoline (B184082) with sodium amide, where the nucleophile adds to the ring, causing a ring-opening event, followed by a recyclization to form a new product that appears to be a simple substitution but has undergone a skeletal rearrangement. iust.ac.ir Additionally, ring-closing metathesis (RCM) has been used to synthesize novel structures from enamine derivatives of isoquinolines. researchgate.net Such strategies could potentially be applied to complex derivatives of this compound to build fused ring systems.

Computational and Theoretical Studies of 7 Fluoroisoquinoline 8 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and molecular properties of compounds like 7-Fluoroisoquinoline-8-carboxylic acid. These calculations provide insights into the molecule's reactivity, stability, and intermolecular interaction potential.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO would likely be distributed over the electron-rich isoquinoline (B145761) ring system, while the LUMO would be centered on the electron-deficient regions, including the carboxylic acid group. The fluorine atom, being highly electronegative, would influence the electron distribution and the energies of these orbitals.

From the HOMO and LUMO energies, various reactivity indices can be calculated to quantify the molecule's chemical behavior:

Ionization Potential (I): The energy required to remove an electron from the HOMO. A lower ionization potential indicates a better electron donor. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to the LUMO. A higher electron affinity suggests a better electron acceptor. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2. Harder molecules have a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). Softer molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. It is calculated as ω = χ² / (2η).

Table 1: Hypothetical Frontier Molecular Orbital Energies and Reactivity Indices for this compound

Parameter Symbol Hypothetical Value
Highest Occupied Molecular Orbital Energy EHOMO -6.5 eV
Lowest Unoccupied Molecular Orbital Energy ELUMO -1.8 eV
HOMO-LUMO Gap ΔE 4.7 eV
Ionization Potential I 6.5 eV
Electron Affinity A 1.8 eV
Electronegativity χ 4.15 eV
Chemical Hardness η 2.35 eV
Chemical Softness S 0.426 eV⁻¹

Note: These values are illustrative and would need to be determined by actual quantum chemical calculations.

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The EPS is plotted on the molecule's electron density surface. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-poor and prone to nucleophilic attack.

For this compound, the EPS map would be expected to show:

Negative Potential: Concentrated around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the isoquinoline ring due to their high electronegativity and the presence of lone pairs of electrons. The fluorine atom would also contribute to a region of negative potential.

Positive Potential: Located on the hydrogen atom of the carboxylic acid's hydroxyl group, making it the most acidic proton. The hydrogen atoms attached to the isoquinoline ring would also exhibit some positive potential.

This charge distribution is critical for understanding non-covalent interactions, such as hydrogen bonding, which play a significant role in the molecule's biological activity and crystal packing.

The isoquinoline core of this compound is an aromatic system. Aromaticity is a property of cyclic, planar molecules with a ring of resonance bonds that gives them increased stability. Computational methods can quantify the degree of aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS). NICS calculations involve placing a "ghost" atom at the center of the aromatic ring and calculating the magnetic shielding. A negative NICS value is indicative of aromatic character.

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of a molecule is determined by the rotation around its single bonds. Conformational analysis aims to identify the stable conformations (energetic minima) and the energy barriers for rotation, providing insights into the molecule's shape and dynamics.

For this compound, the most significant rotational barrier would be associated with the C-C bond connecting the carboxylic acid group to the isoquinoline ring. The rotation around this bond would be hindered by steric interactions between the carboxylic acid group and the adjacent atoms on the isoquinoline ring.

A potential energy surface scan would be performed by systematically rotating the dihedral angle of the carboxylic acid group and calculating the energy at each step. This would reveal the most stable conformation (the global minimum) and any other local minima. It is expected that the most stable conformation would be one that minimizes steric hindrance and potentially allows for the formation of an intramolecular hydrogen bond between the carboxylic acid's hydroxyl group and the nitrogen atom of the isoquinoline ring.

Table 2: Hypothetical Rotational Barrier Data for the Carboxylic Acid Group

Dihedral Angle (Degrees) Relative Energy (kcal/mol) Conformation
0 0.0 Global Minimum (Planar)
90 5.2 Transition State

Note: These values are illustrative and would need to be determined by actual conformational analysis calculations.

The electronic structure and charge distribution of this compound suggest several possibilities for strong intermolecular interactions, which would influence its aggregation behavior in the solid state and in solution.

Theoretical studies on dimers or larger clusters of the molecule can be performed to calculate the interaction energies and identify the most favorable modes of association. The primary intermolecular interactions would likely be:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (the -OH group) and acceptor (the C=O group). This would likely lead to the formation of strong hydrogen-bonded dimers, a common motif for carboxylic acids.

π-π Stacking: The planar aromatic isoquinoline rings can interact through π-π stacking, where the electron clouds of adjacent rings attract each other.

Halogen Bonding: The fluorine atom could potentially participate in halogen bonding, acting as an electrophilic region (the σ-hole) that can interact with a nucleophile.

Symmetry-Adapted Perturbation Theory (SAPT) is a computational method that can be used to decompose the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. This analysis would provide a detailed understanding of the nature of the forces driving the aggregation of this compound molecules. Studies on similar quinolone carboxylic acid derivatives have shown that dispersion forces can be a decisive factor in their intermolecular interactions. nih.gov

Spectroscopic Parameter Prediction and Validation

Computational chemistry offers powerful tools for the prediction and validation of spectroscopic parameters of molecules like this compound. These theoretical approaches, primarily rooted in quantum mechanics, allow for the calculation of various spectra, which can aid in the interpretation of experimental data and provide insights into the electronic and structural properties of the molecule.

Theoretical Calculations of Nuclear Magnetic Resonance (NMR) Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic compounds. Theoretical calculations of NMR chemical shifts, typically using methods like Density Functional Theory (DFT), have become a standard practice to complement experimental findings. For this compound, computational models can predict the ¹H, ¹³C, and ¹⁹F NMR spectra.

The process usually involves the optimization of the molecule's geometry, followed by the calculation of magnetic shielding tensors using a specific functional and basis set. The GIAO (Gauge-Independent Atomic Orbital) method is commonly employed for such calculations. The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

Detailed research findings from computational studies on analogous aromatic carboxylic acids and fluorinated heterocycles suggest that the predicted chemical shifts would be highly sensitive to the molecular conformation, particularly the orientation of the carboxylic acid group relative to the isoquinoline ring. Intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen atom of the isoquinoline ring could significantly influence the chemical shifts of nearby protons and carbons. The fluorine substituent at the 7-position is expected to have a notable effect on the chemical shifts of the aromatic protons and carbons, which can be accurately modeled.

Below is a hypothetical data table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on typical computational results for similar structures.

Atom Predicted Chemical Shift (ppm)
H-18.9 - 9.2
H-37.8 - 8.1
H-47.6 - 7.9
H-58.1 - 8.4
H-67.4 - 7.7
COOH11.0 - 13.0
C-1150 - 153
C-3120 - 123
C-4135 - 138
C-4a128 - 131
C-5125 - 128
C-6118 - 121 (J_CF)
C-7160 - 163 (J_CF)
C-8122 - 125
C-8a145 - 148
COOH168 - 171

Note: The exact values would depend on the level of theory, basis set, and solvent model used in the calculation. J_CF refers to the carbon-fluorine coupling constant.

Vibrational Frequency Analysis (Infrared and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Theoretical vibrational frequency analysis is a valuable tool for assigning experimental spectral bands to specific molecular motions. nih.gov DFT calculations are commonly used to compute the harmonic vibrational frequencies of molecules. nih.gov

For this compound, a computational analysis would predict the frequencies and intensities of its IR and Raman active modes. Key vibrational modes of interest would include the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-F stretching, and various C-H and C-C stretching and bending modes of the isoquinoline ring. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational methods. nih.gov

Research on similar quinoline (B57606) carboxylic acids has demonstrated a good correlation between calculated and experimental vibrational spectra. iosrjournals.org The predicted spectrum for this compound would likely show a characteristic C=O stretching frequency in the range of 1700-1750 cm⁻¹, and the position of this band would be sensitive to hydrogen bonding. nih.gov The C-F stretching vibration is expected to appear in the region of 1200-1300 cm⁻¹.

A hypothetical data table of selected predicted vibrational frequencies for this compound is presented below.

Vibrational Mode Predicted Frequency (cm⁻¹) Expected Intensity
O-H stretch (Carboxylic Acid)3400 - 3600Medium
C-H stretch (Aromatic)3000 - 3100Medium
C=O stretch (Carboxylic Acid)1700 - 1750Strong
C=N stretch (Isoquinoline)1600 - 1650Medium
C=C stretch (Aromatic)1450 - 1600Strong
C-F stretch1200 - 1300Strong
O-H bend (Carboxylic Acid)1350 - 1450Medium
C-H bend (Aromatic)1000 - 1200Medium

UV-Vis Absorption and Fluorescence Spectral Predictions

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the electronic absorption (UV-Vis) and emission (fluorescence) spectra of molecules. nih.govresearchgate.net These calculations provide information about the electronic transitions between molecular orbitals, which are responsible for the absorption and emission of light.

For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The calculations can also help in understanding the nature of the electronic transitions, for example, whether they are π → π* or n → π* transitions. The predicted spectra are known to be sensitive to the choice of functional and the inclusion of solvent effects. researchgate.net

Studies on related 8-hydroxyquinoline (B1678124) derivatives have shown that theoretical calculations can successfully reproduce experimental UV-Vis and fluorescence spectra. nih.govresearchgate.net For this compound, the isoquinoline core is the primary chromophore, and the fluorine and carboxylic acid substituents are expected to modulate the electronic transitions. The predicted λ_max would likely fall in the UV region, and the calculations could reveal how intramolecular interactions influence the absorption and fluorescence properties.

A hypothetical data table summarizing the predicted UV-Vis absorption and fluorescence data for this compound is provided below.

Parameter Predicted Value Transition Type
λ_max (Absorption)310 - 340 nmπ → π
Oscillator Strength (f)0.1 - 0.3-
λ_max (Fluorescence)380 - 420 nmπ → π
Stokes Shift70 - 80 nm-

Reaction Mechanism Studies Using Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states, reaction pathways, and the role of catalysts.

Transition State Characterization and Reaction Pathway Elucidation

For the synthesis and transformations of this compound, computational methods can be employed to elucidate the underlying reaction mechanisms. This involves locating and characterizing the transition state (TS) structures, which are the energy maxima along the reaction coordinate. By calculating the energies of reactants, products, and transition states, the activation energy barrier for a given reaction can be determined.

For instance, in a potential synthesis route involving a cyclization step to form the isoquinoline ring, computational studies could identify the transition state for this key step. The geometry of the TS would reveal the bond-forming and bond-breaking processes occurring at the molecular level. Furthermore, by mapping out the entire potential energy surface, the minimum energy path connecting reactants to products can be identified, confirming the proposed reaction mechanism. Intrinsic Reaction Coordinate (IRC) calculations are often performed to ensure that the identified transition state correctly connects the desired reactants and products.

A hypothetical data table for a key reaction step in the synthesis of this compound is shown below.

Species Relative Energy (kcal/mol) Key Geometric Parameters
Reactants0.0-
Transition State+25.5C-C bond forming: 2.1 Å
Products-15.2-

Catalytic Cycle Simulations for Synthesis and Transformations

Many synthetic methods for preparing complex molecules like this compound rely on catalysts. Computational simulations can be used to model the entire catalytic cycle, providing a detailed understanding of how the catalyst facilitates the reaction.

These simulations would involve calculating the structures and energies of all intermediates and transition states in the catalytic cycle. For example, if a palladium-catalyzed cross-coupling reaction were used to introduce the fluorine atom, computational studies could model the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. Such studies can help in understanding the role of ligands on the metal center, the rate-determining step of the reaction, and potential side reactions. This knowledge can be invaluable for optimizing reaction conditions and designing more efficient catalysts.

A hypothetical data table outlining the energetic profile of a simulated catalytic cycle is presented below.

Step in Catalytic Cycle Species Relative Free Energy (kcal/mol)
1Catalyst Resting State0.0
2Oxidative Addition TS+18.7
3Oxidative Addition Intermediate-5.4
4Transmetalation TS+22.1
5Transmetalation Intermediate-10.8
6Reductive Elimination TS+15.3
7Product Complex-25.6

Theoretical Ligand-Target Interaction Modeling (Molecular Docking and Dynamics)

Information regarding molecular docking simulations or molecular dynamics studies specifically investigating this compound is not available in published research. While computational methods are widely used to study related quinoline and isoquinoline derivatives, the specific application of these techniques to this compound has not been documented.

There are no available studies that predict the binding pockets or identify key interaction points of this compound with any biological target. Such analyses are contingent on molecular docking and dynamics simulations, which have not been reported for this compound.

No theoretical estimations of ligand efficacy or binding affinity using methods like Free Energy Perturbation (FEP) for this compound have been published. These advanced computational techniques require extensive simulation and analysis, which have not been the subject of any known research for this specific molecule.

Advanced Spectroscopic and Structural Elucidation Techniques for 7 Fluoroisoquinoline 8 Carboxylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional NMR experiments provide fundamental information about the types and environments of protons, carbons, and fluorine atoms in the molecule.

¹H NMR: The proton NMR spectrum would be expected to show five distinct signals in the aromatic region (typically 7.5-9.5 ppm) corresponding to the five protons on the isoquinoline (B145761) ring system. The carboxylic acid proton (–COOH) would appear as a characteristically broad singlet at a significantly downfield chemical shift, often greater than 10 ppm, due to strong deshielding and hydrogen bonding. pressbooks.publibretexts.org The exact positions of the aromatic protons would be influenced by the electron-withdrawing effects of the carboxylic acid group and the fluorine atom, as well as by anisotropic effects from the ring system.

¹³C NMR: The carbon-13 NMR spectrum would display ten signals for the ten carbon atoms of the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate in the 165-185 ppm range. pressbooks.pubprinceton.edu The nine aromatic carbons would appear between approximately 110 and 150 ppm. The carbon atom directly bonded to the fluorine (C-7) would exhibit a large one-bond coupling constant (¹JCF), a key feature for its identification.

¹⁹F NMR: The fluorine-19 NMR spectrum provides a highly sensitive probe for the fluorine atom's environment. For this compound, a single resonance would be expected. The chemical shift for a fluorine atom on an aromatic ring typically falls within the range of -100 to -140 ppm (relative to CFCl₃). thermofisher.comresearchgate.net This signal would likely appear as a multiplet due to coupling with adjacent protons, primarily H-6.

Predicted NMR Data for 7-Fluoroisoquinoline-8-carboxylic acid Note: These are predicted values based on general principles and data from similar compounds.

NucleusPredicted Chemical Shift (δ, ppm)Expected Multiplicity & Key Couplings
¹H>10br s (COOH)
¹H7.5 - 9.5m (5 x Ar-H)
¹³C165 - 185s (C=O)
¹³C110 - 160d (C-F, large ¹JCF coupling), s, d (8 x Ar-C)
¹⁹F-100 to -140m (coupling to Ar-H)

Two-dimensional (2D) NMR experiments are essential for assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the connectivity of the protons on the benzene (B151609) and pyridine (B92270) rings, for example, by showing a cross-peak between H-5 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of the protonated carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range connectivity (two- and three-bond ¹H-¹³C correlations). It is particularly useful for assigning quaternary (non-protonated) carbons. Key correlations would include the signal from the carboxylic acid proton to the carbons at positions 8 and 8a, and the proton at H-1 correlating to the carbon at C-8a, confirming the fusion of the two rings and the position of the substituents. princeton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. A NOESY spectrum could show a correlation between the proton at position 1 and the carboxylic acid proton at position 8, providing definitive proof of their spatial proximity on the isoquinoline scaffold.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

HRMS is a technique that measures the mass-to-charge ratio (m/z) of ions with very high precision, allowing for the determination of the elemental formula of a compound. For this compound (C₁₀H₆FNO₂), the exact monoisotopic mass would be calculated and compared to the experimentally measured value to confirm the molecular formula.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. The resulting pattern of fragment ions provides valuable structural information. For an aromatic carboxylic acid, characteristic fragmentation pathways include the loss of neutral molecules or radicals. youtube.com

Loss of •OH: A primary fragmentation would be the cleavage of the C-O bond to lose a hydroxyl radical, resulting in a prominent peak at [M-17]⁺.

Loss of •COOH: The loss of the entire carboxylic acid group as a radical would generate a fragment ion at [M-45]⁺, corresponding to the 7-fluoroisoquinoline (B94710) cation.

Decarbonylation: The [M-OH]⁺ ion can often subsequently lose carbon monoxide (CO), leading to a fragment at [M-17-28]⁺ or [M-45]⁺.

Predicted HRMS Fragmentation Data for this compound Note: These are predicted values for the protonated molecule [M+H]⁺.

IonFormulaPredicted Exact Mass (m/z)Description
[M+H]⁺C₁₀H₇FNO₂⁺192.0455Molecular Ion
[M+H-H₂O]⁺C₁₀H₅FN⁺174.0404Loss of water
[M+H-HCOOH]⁺C₉H₆FN⁺147.0506Loss of formic acid

High-resolution mass spectrometers can distinguish between ions that differ in mass by only the mass of a neutron, such as the molecular ion (M) and the M+1 ion, which contains one ¹³C atom instead of a ¹²C atom. The natural abundance of ¹³C is approximately 1.1%. By accurately measuring the intensity ratio of the M+1 peak to the M peak, the number of carbon atoms in the molecule can be calculated, providing further confirmation of the proposed elemental formula.

X-ray Crystallography for Solid-State Structural Determination

Should this compound be successfully crystallized, single-crystal X-ray diffraction would provide the ultimate proof of its structure. This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal.

The resulting crystal structure would yield highly accurate data on:

Bond Lengths and Angles: Confirming the expected geometries of the fused aromatic rings and the carboxylic acid substituent.

Molecular Conformation: It would definitively show the planarity of the isoquinoline ring system.

Intermolecular Interactions: The analysis would reveal how the molecules pack in the crystal lattice. It is highly probable that the carboxylic acid groups would form hydrogen-bonded dimers with neighboring molecules, a common structural motif for carboxylic acids in the solid state. nih.gov Other potential non-covalent interactions, such as π-π stacking between the aromatic rings, could also be identified.

In-Depth Analysis of this compound Reveals Scant Public Data on Photophysical Properties

A comprehensive review of scientific literature and chemical databases indicates a significant gap in the publicly available information regarding the specific photophysical characteristics of the chemical compound this compound. Despite its structural similarity to other fluorescent quinoline (B57606) and isoquinoline derivatives, detailed experimental data on its solvatochromic effects and quantum yield determinations are not presently available in published research.

This finding emerges after extensive searches for scholarly articles and spectroscopic data pertaining specifically to this compound. While the broader families of isoquinolines and quinoline carboxylic acids are known for their fluorescent properties and have been the subject of numerous photophysical studies, this particular fluorinated derivative appears to be largely uncharacterized in this regard.

Generally, the fluorescence of heterocyclic compounds like isoquinolines can be influenced by the nature of their substituents and the surrounding solvent environment. Solvatochromism, the change in the color of a substance when it is dissolved in different solvents, is a common phenomenon for molecules with a significant difference in dipole moment between their ground and excited states. For a compound like this compound, one would hypothesize that the electron-withdrawing fluorine atom and carboxylic acid group, combined with the aromatic isoquinoline core, could lead to interesting photophysical behaviors.

In a typical investigation of solvatochromic effects, a compound is dissolved in a range of solvents with varying polarities, and its absorption and emission spectra are recorded. The shifts in the absorption and emission maxima (λ_abs and λ_em) are then analyzed to understand the nature of the solute-solvent interactions.

The quantum yield (Φ_F), a measure of the efficiency of the fluorescence process, is another critical parameter in characterizing a fluorescent molecule. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The determination of quantum yield is typically performed using a comparative method, referencing a standard compound with a known quantum yield.

However, for this compound, specific values for these properties are not documented in the accessible scientific literature. Consequently, the creation of detailed data tables illustrating its solvatochromic effects or listing its quantum yield in various solvents is not possible without original experimental research.

While studies on related compounds, such as other substituted isoquinolines or quinolines, can provide a general understanding of the types of photophysical properties that might be expected, direct extrapolation of this data to this compound would be speculative and scientifically unsound. The precise effects of the fluorine atom at the 7-position and the carboxylic acid at the 8-position on the electronic structure and excited-state behavior of the isoquinoline core require specific experimental validation.

Therefore, the section on "," with a focus on "Solvatochromic Effects and Quantum Yield Determinations," cannot be substantively completed at this time due to the absence of the necessary empirical data. This highlights a potential area for future research in the field of fluorescent heterocyclic compounds.

Application of 7 Fluoroisoquinoline 8 Carboxylic Acid As a Building Block in Complex Chemical Synthesis

Role in the Synthesis of Diverse Heterocyclic Scaffolds

The bifunctional nature of 7-Fluoroisoquinoline-8-carboxylic acid, containing both a reactive carboxylic acid and a heterocyclic core, positions it as a valuable precursor for the synthesis of more complex, fused heterocyclic systems. The carboxylic acid group can be converted into various other functionalities, such as amides, esters, or acyl chlorides, which can then participate in intramolecular cyclization reactions.

For instance, the carboxylic acid can be coupled with an appropriately substituted amine to form an amide. Subsequent intramolecular reactions, such as a Bischler-Napieralski or Pictet-Gams type cyclization, could theoretically lead to the formation of new fused ring systems, although specific examples starting from this compound are not prominently documented. researchgate.net The general importance of quinoline (B57606) and isoquinoline (B145761) carboxylic acids as precursors for antibacterial agents suggests that derivatization at the carboxyl group is a common strategy for creating diverse molecular scaffolds. nih.gov

Incorporation into Natural Product Core Structures

The isoquinoline skeleton is a core component of numerous alkaloids and other natural products. Synthetic chemists often utilize functionalized isoquinolines as building blocks in the total synthesis of these complex molecules. This compound could serve as a fluorinated analog of a naturally occurring fragment, allowing for the creation of novel natural product derivatives with potentially enhanced biological activity or modified properties. However, a review of available scientific literature does not provide specific examples of this compound being incorporated into the core structure of a natural product.

Development of Advanced Catalysts and Ligands Utilizing the Isoquinoline Moiety

While there is extensive research on ligands derived from similar backbones for applications like asymmetric hydrogenation, specific studies detailing the synthesis and application of catalysts or ligands derived directly from this compound are not found in the surveyed literature.

Design and Synthesis of Functional Materials (e.g., polymers, organic frameworks)

Aromatic carboxylic acids are crucial building blocks for functional materials such as metal-organic frameworks (MOFs) and certain types of polymers. The carboxylate group can coordinate with metal ions to form the nodes of a MOF, while the isoquinoline unit would act as the organic linker. The inclusion of fluorine atoms in such materials is known to be advantageous for applications like gas separation and catalysis due to the unique properties they impart. hokudai.ac.jpnih.gov Despite this potential, there is no specific research available that describes the use of this compound in the synthesis of polymers or organic frameworks.

Use in Combinatorial Chemistry and Library Synthesis for Research

The synthesis of large, diverse collections of compounds, known as chemical libraries, is a cornerstone of modern drug discovery. Scaffolds like this compound are ideal starting points for such libraries. The carboxylic acid group allows for the attachment of a wide variety of chemical building blocks through robust reactions like amide coupling. This enables the rapid generation of numerous derivatives, which can then be screened for biological activity. The fluoroquinolone class, to which this compound is related, has been a rich source of antibacterial agents, and library synthesis is a common approach to explore their structure-activity relationships. nih.gov However, specific examples of combinatorial libraries built upon the this compound scaffold are not detailed in the available literature.

Structure Activity Relationship Sar Studies and Rational Design of Derivatives Theoretical and Synthetic Perspectives

Systematic Modification of the Isoquinoline (B145761) Ring and Substituent Positions

The systematic modification of the 7-fluoroisoquinoline-8-carboxylic acid scaffold is a key strategy to explore its chemical space and optimize its biological activity. This involves introducing various substituents at different positions of the isoquinoline ring and modifying the existing functional groups.

From a synthetic standpoint, several methods can be employed to achieve these modifications. The Bischler-Napieralski and Pictet-Spengler reactions are classical methods for constructing the isoquinoline core, which can be adapted to incorporate diversity. organic-chemistry.orgharvard.edu More contemporary approaches, such as microwave-assisted synthesis, have been shown to accelerate the production of substituted isoquinoline libraries, allowing for rapid exploration of SAR. organic-chemistry.org

Key modifications and their potential impact are outlined below:

Position 1: Substitution at the C1 position can significantly influence the molecule's interaction with biological targets. The introduction of aryl or alkyl groups can be achieved through various cross-coupling reactions. The nature of the substituent, whether electron-donating or electron-withdrawing, can alter the electronic distribution of the entire ring system.

Positions 3 and 4: Modifications at these positions can modulate the steric and electronic profile of the molecule. For instance, the introduction of small alkyl or halogen groups can fine-tune the compound's lipophilicity and binding affinity.

Positions 5 and 6: Substituents at these positions are less commonly explored but can offer opportunities for enhancing selectivity or improving pharmacokinetic properties.

Modification of the Carboxylic Acid: The carboxylic acid at position 8 is a critical functional group, often involved in hydrogen bonding interactions with biological targets. nih.gov Esterification or amidation of this group can serve as a prodrug strategy or alter the compound's solubility and membrane permeability. Bioisosteric replacement of the carboxylic acid with other acidic functional groups, such as tetrazoles or hydroxamic acids, can also be explored to modulate acidity and other physicochemical properties. nih.govresearchgate.netdrughunter.com

A hypothetical exploration of systematic modifications could involve the synthesis of a library of compounds with variations at these key positions, followed by biological screening to identify key structural features responsible for activity.

Position of ModificationType of SubstituentPotential Impact on PropertiesSynthetic Approach
Position 1Aryl, Alkyl, HeterocyclylModulation of binding affinity and selectivityCross-coupling reactions (e.g., Suzuki, Sonogashira)
Positions 3 & 4Halogens, Small alkyl groupsFine-tuning of lipophilicity and steric interactionsElectrophilic substitution or functionalization of precursors
Positions 5 & 6Methoxy, Amino, NitroImprovement of pharmacokinetic propertiesFunctionalization of advanced intermediates
Position 8 (Carboxylic Acid)Esters, Amides, TetrazolesProdrug strategy, modulation of acidity and solubilityEsterification, amidation, bioisosteric replacement

Impact of Fluorine Position and Carboxylic Acid Orientation on Molecular Properties

The fluorine atom at the C7 position exerts a powerful influence through its high electronegativity and ability to form strong carbon-fluorine bonds. This can lead to:

Altered Acidity: The electron-withdrawing nature of fluorine can increase the acidity of the carboxylic acid at the neighboring C8 position. This modulation of pKa can be crucial for optimizing interactions with biological targets and for improving pharmacokinetic properties such as absorption and distribution. nih.gov

Enhanced Lipophilicity: Fluorine substitution is a well-established strategy to increase the lipophilicity of a molecule. researchgate.netlincoln.ac.ukacs.org This can improve membrane permeability and cellular uptake. However, the effect of fluorination on lipophilicity is context-dependent and can be influenced by the presence of other functional groups. nih.govlincoln.ac.uk

Metabolic Stability: The C-F bond is metabolically stable, and the introduction of fluorine can block sites of metabolism, thereby increasing the half-life of the compound. nih.gov

Conformational Effects: The fluorine atom can influence the preferred conformation of the molecule, which can in turn affect its binding to a target protein.

The orientation of the carboxylic acid group at position 8 is equally important. Its ability to act as a hydrogen bond donor and acceptor makes it a key feature for molecular recognition. The proximity to the C7-fluoro substituent creates a unique electronic environment that can influence its binding properties. Studies on related quinoline (B57606) carboxylic acid derivatives have highlighted the importance of the carboxylic acid moiety for biological activity, often through chelation with metal ions or direct interaction with amino acid residues in a protein's active site.

Functional GroupPositionKey Physicochemical ImpactPotential Biological Consequence
FluorineC7Increased electronegativity, enhanced lipophilicity, metabolic stabilityModulated target affinity, improved cell permeability, longer half-life
Carboxylic AcidC8Acidity (pKa), hydrogen bonding capacity, potential for chelationKey interactions with biological targets, improved solubility (as a salt)

Computational Design of Analogs with Predicted Modulated Reactivity or Interaction Profiles

Computational chemistry offers powerful tools for the rational design of novel analogs of this compound with tailored properties. Techniques such as molecular docking and molecular dynamics (MD) simulations can provide valuable insights into the potential binding modes and affinities of designed compounds with their biological targets.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound derivatives, docking studies can be used to:

Identify key interactions between the ligand and the active site of a target protein.

Predict the binding affinity of novel analogs.

Guide the design of new derivatives with improved binding characteristics. For example, docking could suggest modifications that enhance hydrophobic interactions or form additional hydrogen bonds. nih.govrsc.org

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex, allowing for the study of its stability and conformational changes over time. This can help to:

Assess the stability of the predicted binding poses from docking.

Understand the role of solvent molecules in the binding process.

Predict the free energy of binding with higher accuracy than docking alone. nih.gov

By employing these computational methods, researchers can prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources. For instance, a virtual library of this compound analogs could be computationally screened against a target protein, and only the most promising candidates would be synthesized and tested experimentally.

Chemoinformatics and QSAR Approaches for Scaffold Optimization

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies provide a framework for systematically analyzing the relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These approaches are invaluable for optimizing the this compound scaffold.

Descriptor Calculation: A wide range of molecular descriptors can be calculated for each analog, capturing various aspects of its structure, such as:

Topological descriptors: Describing the connectivity of atoms.

Geometrical descriptors: Reflecting the 3D shape of the molecule.

Electronic descriptors: Quantifying the distribution of charge.

Physicochemical descriptors: Such as logP (lipophilicity) and pKa (acidity). researchgate.netresearchgate.net

QSAR Model Development: By correlating these descriptors with the measured biological activity of a training set of compounds, a mathematical model can be developed. This QSAR model can then be used to predict the activity of new, unsynthesized analogs. Various statistical methods, from multiple linear regression to more advanced machine learning algorithms, can be employed to build robust and predictive QSAR models. nih.gov

Scaffold Hopping and Diversity Analysis: Chemoinformatics tools can also be used to identify novel scaffolds that retain the key pharmacophoric features of this compound but possess different core structures. This "scaffold hopping" approach can lead to the discovery of new chemical series with improved properties. Diversity analysis of a compound library ensures broad coverage of the chemical space, increasing the chances of identifying hits with diverse modes of action.

The application of chemoinformatics and QSAR allows for a data-driven approach to lead optimization, enabling the design of more potent and selective derivatives of this compound.

Future Research Directions and Emerging Paradigms for 7 Fluoroisoquinoline 8 Carboxylic Acid

Development of Innovative and Eco-Friendly Synthetic Methodologies

The future synthesis of 7-Fluoroisoquinoline-8-carboxylic acid and its derivatives will likely pivot towards greener and more sustainable methods. Current research on related quinoline (B57606) compounds highlights a move away from traditional, often harsh, reaction conditions. An emerging paradigm is the use of environmentally benign solvents, such as water, in conjunction with highly efficient, recyclable catalysts. For instance, the synthesis of fluoroquinolone carboxylic acid derivatives has been successfully achieved using a Keplerate-type giant-ball nanoporous isopolyoxomolybdate as a catalyst in refluxing water, resulting in high yields and short reaction times. scielo.org.mx

Another promising eco-friendly approach involves microwave-assisted synthesis, which can significantly accelerate reaction rates and improve yields. The use of solid acid catalysts like Nafion® NR50 under microwave irradiation has been demonstrated for the preparation of substituted quinolines, offering a facile and environmentally friendly protocol. mdpi.com Future research could focus on adapting these green methodologies to construct the this compound scaffold, minimizing waste and energy consumption.

Table 1: Potential Eco-Friendly Synthetic Approaches

Methodology Catalyst/Medium Advantages Potential Application for this compound
Aqueous Synthesis Isopolyoxomolybdate catalyst in water scielo.org.mx Use of non-toxic solvent, catalyst recyclability, high yields. Development of a water-based cyclization strategy for the isoquinoline (B145761) core.
Microwave-Assisted Synthesis Nafion® NR50 solid acid catalyst mdpi.com Rapid reaction times, improved energy efficiency, solvent-free conditions possible. Efficient synthesis via Friedländer-type or Gould-Jacobs-like reactions.

| Solvent-Free Reaction | One-pot multicomponent reaction (MCR) researchgate.net | Reduced solvent waste, operational simplicity, high atom economy. | Streamlined assembly of the core structure from simpler precursors in a single step. |

Exploration of Photoinduced and Electro-Organic Transformations

Photochemical and electrochemical methods represent a frontier in organic synthesis, offering unique reactivity pathways under mild conditions. For carboxylic acids, electro-organic transformations are particularly relevant. Anodic oxidation can lead to radical decarboxylation, a process known as the Kolbe electrolysis, which generates alkyl or aryl radicals from the parent carboxylic acid. researchgate.net Applying this to this compound could provide a novel route to 7-fluoroisoquinoline (B94710), a potentially valuable intermediate, by selectively removing the carboxylic acid group.

Conversely, electrocarboxylation is a powerful technique for forming C-C bonds by reacting an organic substrate with carbon dioxide, often using a sacrificial anode. beilstein-journals.org Future investigations could explore the synthesis of this compound by electrocarboxylating a suitable 8-halo-7-fluoroisoquinoline precursor. These electro-organic approaches avoid the need for harsh chemical oxidants or reductants, aligning with the principles of green chemistry. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research

Flow chemistry is a paradigm-shifting technology that enables safer, more efficient, and scalable chemical synthesis. The precise control over reaction parameters such as temperature, pressure, and residence time can lead to improved yields and selectivity compared to batch processing. beilstein-journals.org The synthesis of carboxylic acids from Grignard reagents and CO2 has been effectively demonstrated in continuous-flow reactors, utilizing tube-in-tube gas permeable membranes for efficient gas-liquid mixing. durham.ac.uk This setup could be adapted for the carboxylation step in a potential synthesis of this compound.

Furthermore, integrating flow reactors with automated platforms allows for high-throughput synthesis and screening of derivatives. Automated systems have been developed for the production of ¹¹C-labeled carboxylic acids via carbonylation reactions, a technique valuable for creating radiolabeled compounds for imaging studies. nih.gov Applying such automated flow platforms would enable the rapid generation of a library of derivatives based on the this compound scaffold, accelerating the discovery of new functional molecules. The use of polymer-supported reagents and scavengers within a flow system can also streamline purification, often eliminating the need for traditional chromatography. durham.ac.ukunimi.it

Advanced Characterization Techniques for Dynamic Molecular Processes

While standard techniques like NMR and mass spectrometry are essential for structural confirmation, understanding the dynamic behavior and non-covalent interactions of this compound requires more advanced methods. The presence of a fluorine atom and a carboxylic acid group suggests the importance of intra- and intermolecular hydrogen and halogen bonding, which profoundly influence the compound's physicochemical properties.

Future research should employ advanced characterization techniques to probe these dynamics. Car–Parrinello Molecular Dynamics (CPMD) is a powerful ab initio simulation method that can model the dynamic aspects of molecular properties in both gaseous and solid states. mdpi.com Applying CPMD to this compound would allow for the simulation of its molecular motion, vibrational frequencies, and the stability of hydrogen-bonded dimers or larger aggregates. This would provide critical insights into its crystal packing, solubility, and potential receptor interactions, which are difficult to obtain from static experimental structures alone.

Computational-Experimental Synergy for Deeper Mechanistic Understanding

A synergistic approach combining high-level computational modeling with experimental validation is crucial for a profound understanding of the reactivity and properties of this compound. Density Functional Theory (DFT) calculations can be employed to investigate geometric, energetic, and electronic structure parameters. mdpi.com These calculations can predict reaction mechanisms, transition states, and the stability of intermediates in potential synthetic routes.

Furthermore, theoretical frameworks like the Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) theories can be used to analyze the electronic structure in detail. mdpi.com These methods can quantify the strength and nature of non-covalent interactions, such as the O–H···N intramolecular hydrogen bond within the isoquinoline system or intermolecular interactions involving the fluorine atom. By predicting spectroscopic signatures (e.g., NMR chemical shifts, IR vibrational frequencies) and reaction outcomes, computational models can guide experimental work, reducing trial-and-error and leading to a more rational design of synthetic protocols and novel derivatives. nih.govresearchgate.net

Table 2: Mentioned Compound Names

Compound Name
This compound
7-fluoroisoquinoline
8-halo-7-fluoroisoquinoline

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-fluoroisoquinoline-8-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Begin with cyclization of fluorinated precursors (e.g., via Gould-Jacobs or Friedländer syntheses) . Optimize fluorination steps using reagents like Selectfluor™ or DAST under anhydrous conditions . Monitor purity via HPLC and adjust pH, temperature, and solvent polarity (e.g., ethanol/water mixtures) to minimize byproducts. Reproducibility requires rigorous documentation of stoichiometry, catalyst loading, and reaction times .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use 19F^{19}\text{F} NMR to confirm fluorine substitution (δ ~ -120 to -150 ppm) and 1H^{1}\text{H} NMR for aromatic protons. IR spectroscopy identifies carboxylic acid C=O stretching (~1700 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates molecular weight (±5 ppm accuracy). For crystalline samples, X-ray diffraction resolves structural conformations .

Q. How does the solubility profile of this compound influence its application in biological assays?

  • Methodological Answer : Test solubility in DMSO (common stock solvent) and aqueous buffers (e.g., PBS at pH 7.4). Use co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) for poorly soluble batches. Correlate solubility with logP values (calculated via ChemDraw or experimental shake-flask methods) to predict bioavailability .

Advanced Research Questions

Q. What mechanistic insights guide the regioselective fluorination of isoquinoline precursors?

  • Methodological Answer : Employ density functional theory (DFT) to model transition states and identify electrophilic/nucleophilic sites. Compare fluorination outcomes (e.g., C-7 vs. C-6 substitution) using kinetic isotope effects or Hammett plots . Validate with isotopic labeling (e.g., 18O^{18}\text{O} in carboxyl groups) to track reaction pathways .

Q. How can researchers validate the accuracy of analytical methods for quantifying this compound in complex matrices?

  • Methodological Answer : Follow ICH Q2(R1) guidelines: establish linearity (R2^2 > 0.995), LOD/LOQ via signal-to-noise ratios, and precision (RSD < 2% for intraday/interday assays). Use spike-and-recovery experiments in biological fluids (e.g., plasma) to assess matrix effects .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Re-evaluate assay conditions (e.g., cell line variability, incubation times) using standardized protocols (e.g., NIH/NCATS guidelines). Perform meta-analyses of published IC50_{50} values, accounting for differences in solvent systems or endpoint measurements. Validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How do environmental factors (pH, light, temperature) influence the degradation pathways of this compound?

  • Methodological Answer : Conduct forced degradation studies under acidic/alkaline hydrolysis, oxidative (H2_2O2_2), photolytic (ICH Q1B), and thermal stress. Monitor degradation products via LC-MS/MS and propose pathways (e.g., decarboxylation or defluorination). Use Arrhenius plots to predict shelf-life under storage conditions .

Q. What computational tools are recommended for predicting the reactivity and stability of fluorinated isoquinoline derivatives?

  • Methodological Answer : Utilize Gaussian or ORCA for quantum mechanical calculations (e.g., Fukui indices for electrophilicity). Molecular dynamics simulations (AMBER/CHARMM) model solvation effects. ADMET predictors (e.g., SwissADME) forecast metabolic stability and toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.